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Compound Name: Tofogliflozin hydrate

Cat. No.: B611415 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Tofogliflozin hydrate is a potent and highly selective inhibitor of the sodium-glucose

cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1]

[2][3] Preclinical studies have extensively demonstrated its efficacy in improving glycemic

control in various animal models of type 2 diabetes. By inducing urinary glucose excretion,

tofogliflozin effectively lowers blood glucose and glycated hemoglobin (HbA1c) levels in a dose-

dependent manner.[2][4] Furthermore, preclinical evidence suggests a favorable safety profile,

characterized by a low risk of hypoglycemia. This technical guide provides a comprehensive

overview of the core preclinical studies on the efficacy and safety of tofogliflozin hydrate,

including detailed experimental protocols and quantitative data to support further research and

development.

Efficacy Data
SGLT2 Inhibition and Selectivity
Tofogliflozin exhibits high potency and exceptional selectivity for SGLT2 over SGLT1. This

selectivity is a critical attribute, as it minimizes the risk of off-target effects associated with

SGLT1 inhibition, such as gastrointestinal side effects.[1]
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Parameter Human SGLT2 Human SGLT1
Selectivity Ratio

(SGLT1/SGLT2)
Reference

IC50 2.9 nM 8444 nM ~2900-fold [5]

Ki 2.9 nM - - [2]

Species SGLT2 Ki (nM) Reference

Rat 14.9 [2]

Mouse 6.4 [2]

Effects on Blood Glucose and Glycated Hemoglobin
(HbA1c)
Preclinical studies in various diabetic rodent models have consistently demonstrated the

glucose-lowering effects of tofogliflozin.

Zucker Diabetic Fatty (ZDF) Rats:

Dose Effect on Blood Glucose Reference

Single oral gavage Lowered blood glucose level [2]

db/db Mice:
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Dose Duration Effect on HbA1c

Effect on

Glucose

Tolerance

Reference

Not specified 4 weeks Reduced

Improved in oral

glucose

tolerance test

[6]

0.005% or

0.015% in diet
4 and 8 weeks

Significantly

lower than

untreated control

- [4]

Goto-Kakizaki (GK) Rats:

Dose
Effect on Postprandial

Glucose
Reference

Not specified

Improved postprandial glucose

excursion in a meal tolerance

test

[2]

Effects on Urinary Glucose Excretion (UGE)
The primary mechanism of action of tofogliflozin is the induction of urinary glucose excretion.

Normoglycemic Sprague-Dawley (SD) Rats:

Dose Effect on UGE
Effect on Blood

Glucose
Reference

1, 3, or 10 mg/kg

(oral)

Dose-dependent

increase
No changes observed [2]

Zucker Diabetic Fatty (ZDF) Rats:
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Dose
Effect on Renal Glucose

Clearance
Reference

Single oral gavage Increased [2]

Safety Data
Preclinical studies have indicated a favorable safety profile for tofogliflozin, with a particularly

low risk of hypoglycemia.[6]

Animal Model Observation Reference

Normoglycemic SD rats

No blood glucose reduction

observed with tofogliflozin

treatment.

[2]

Diabetic animal models Low hypoglycemic potential. [6]

Experimental Protocols
SGLT1 and SGLT2 Inhibition Assay
This protocol outlines a cell-based assay to determine the inhibitory activity and selectivity of

tofogliflozin.

Cell Lines: Cells overexpressing human SGLT1 and SGLT2.

Methodology:

Cell Culture: Culture cells in appropriate medium until confluent.

Assay Preparation:

Prepare a sodium-containing buffer (e.g., 140 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM

MgCl2, 10 mM HEPES, 5 mM Tris, pH 7.4).

Prepare a sodium-free buffer (e.g., 140 mM choline chloride, 2 mM KCl, 1 mM CaCl2, 1

mM MgCl2, 10 mM HEPES, 5 mM Tris, pH 7.4).
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Inhibition Assay:

Wash cells twice with the sodium-free buffer.

Incubate cells with various concentrations of tofogliflozin or vehicle (DMSO) in the sodium-

free buffer for 15 minutes at 37°C.[1]

Add the sodium-containing buffer containing a fluorescent glucose analog (e.g., 200 µM 2-

[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose, 2-NBDG).[1]

For determining sodium-independent uptake, use the sodium-free buffer containing 2-

NBDG.

Incubate for 1-2 hours at 37°C.[1]

Measurement:

Terminate the uptake by washing the cells three times with ice-cold sodium-free buffer.[1]

Lyse the cells.

Measure the fluorescence intensity of the cell lysate using a fluorescence plate reader.[1]

Data Analysis:

Calculate the specific SGLT-mediated glucose uptake by subtracting the sodium-

independent uptake from the total sodium-dependent uptake.

Determine the IC50 values by fitting the concentration-response data to a suitable

equation.

Calculate the selectivity ratio by dividing the IC50 for SGLT1 by the IC50 for SGLT2.[1]

In Vivo Efficacy Studies in Diabetic Animal Models
Animal Models:

Zucker Diabetic Fatty (ZDF) rats: A genetic model of obesity and type 2 diabetes.[7]
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db/db mice: A genetic model of severe type 2 diabetes due to a leptin receptor mutation.[8]

Goto-Kakizaki (GK) rats: A non-obese model of type 2 diabetes.

Diet-induced obese (DIO) rats: Wistar rats fed a high-fat diet.[8]

KKAy mice: A model of diabetes with obesity.[8]

Induction of Diabetes (for non-genetic models):

High-Fat Diet (HFD): Animals are fed a diet with a high percentage of calories from fat (e.g.,

60% kcal fat) for a specified period to induce obesity and insulin resistance.[8]

Streptozotocin (STZ) induction: A chemical that is toxic to pancreatic β-cells can be

administered to induce hyperglycemia.[7]

General Experimental Workflow:

Acclimatization: Animals are acclimatized to the housing conditions for a specified period

before the start of the experiment.

Grouping: Animals are randomly assigned to vehicle control and tofogliflozin treatment

groups.

Drug Administration: Tofogliflozin is typically administered orally via gavage or mixed in the

diet.[2][8]

Monitoring and Sample Collection:

Blood Glucose: Measured from tail vein blood at specified time points using a glucometer.

Glycated Hemoglobin (HbA1c): Whole blood is collected at the end of the study for

analysis.

Oral Glucose Tolerance Test (OGTT): Performed after a fasting period. A glucose solution

is administered orally, and blood glucose levels are monitored at various time points.
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Urine Collection: Animals are housed in metabolic cages for 24-hour urine collection to

measure volume and glucose concentration.

Data Analysis: Statistical analysis is performed to compare the treatment groups with the

control group.
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Caption: Mechanism of Tofogliflozin in the renal proximal tubule.

Experimental Workflow for In Vivo Efficacy Study
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Caption: General workflow for a preclinical in vivo efficacy study.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b611415?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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